Salvianolic acid A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

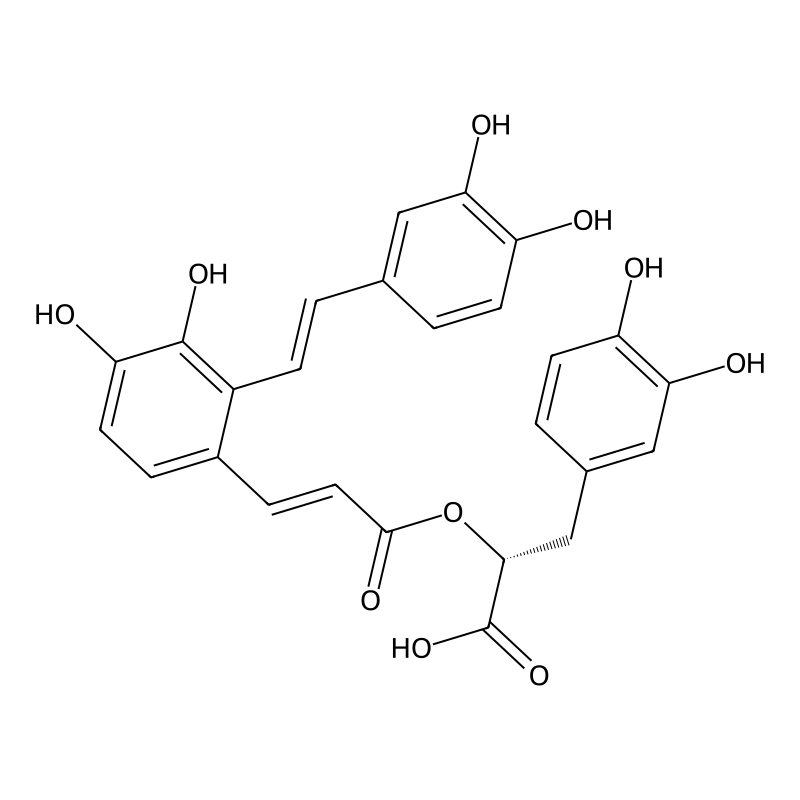

Salvianolic acid A is a bioactive compound primarily derived from the traditional Chinese medicinal herb, Salvia miltiorrhiza, commonly known as Danshen. It is classified as a phenolic acid and belongs to the family of salvianolic acids, which are characterized by their complex polyphenolic structures. The molecular formula of salvianolic acid A is C26H22O10, and its structure features a combination of caffeic acid and danshensu units, contributing to its unique properties and biological activities .

Salvianolic acid A exhibits a range of biological activities, making it a subject of extensive research. Key pharmacological effects include:

- Antioxidant Activity: It acts as a potent scavenger of free radicals, thereby reducing oxidative stress and potentially preventing cellular damage .

- Anti-inflammatory Effects: Salvianolic acid A has been shown to inhibit inflammatory pathways, including the nuclear factor kappa B signaling pathway, which is crucial in various inflammatory diseases .

- Hepatoprotective Properties: Research indicates that salvianolic acid A can alleviate liver fibrosis by reducing oxidative stress and promoting apoptosis in hepatic stellate cells .

- Cardioprotective Effects: Studies have demonstrated its ability to protect cardiac tissues from ischemia-reperfusion injury, highlighting its potential in treating cardiovascular diseases .

Salvianolic acid A has numerous applications in medicine and pharmacology:

- Pharmaceutical Development: Due to its diverse biological activities, it is being explored as a potential therapeutic agent for conditions like liver fibrosis, cardiovascular diseases, and cancer .

- Nutraceuticals: Its antioxidant properties make it suitable for incorporation into dietary supplements aimed at improving health and preventing diseases related to oxidative stress.

- Cosmetic Industry: The compound's skin-protective effects are being investigated for use in skincare products to combat oxidative damage.

Research on the interactions of salvianolic acid A with other compounds reveals its potential synergistic effects:

- Studies indicate that it may enhance the efficacy of other anti-inflammatory agents when used in combination therapies.

- Interaction with various signaling pathways suggests that salvianolic acid A could modulate the activity of other pharmacological agents, thereby improving therapeutic outcomes in complex disease states .

Salvianolic acid A shares structural similarities with other salvianolic acids but possesses distinct characteristics that set it apart:

| Compound Name | Structure Overview | Unique Features |

|---|---|---|

| Salvianolic Acid B | Contains three molecules of danshensu and one caffeic acid | Greater anti-inflammatory potency |

| Salvianolic Acid C | Composed of two molecules of danshensu | Focuses more on neuroprotective effects |

| Salvianolic Acid D | Dimeric structure formed from caffeic acid | Primarily studied for its antioxidant properties |

Salvianolic acid A's unique combination of structural components contributes to its specific biological activities and therapeutic potentials that differentiate it from other compounds within the same class .

Molecular Structure and Isomeric Forms

Salvianolic acid A exhibits a complex molecular architecture characterized by the molecular formula C₂₆H₂₂O₁₀ and a molecular weight of 494.45 g/mol. The compound represents a stilbenoid structure that incorporates multiple phenolic hydroxyl groups, contributing to its potent antioxidant properties. The structural framework of salvianolic acid A consists of a molecule of danshensu linked to a dimer of caffeic acid through ester and enol bonds. This unique combination creates a sophisticated three-dimensional structure that underlies its diverse biological activities.

The compound possesses several chiral centers, resulting in the formation of stereoisomers that may exhibit different biological activities. The absolute configuration has been well-characterized, with the compound existing predominantly in its (R)-configuration. The chemical structure includes multiple aromatic rings connected through an ester linkage, with hydroxyl groups positioned at strategic locations that facilitate hydrogen bonding and enhance water solubility.

Spectroscopic analysis reveals that salvianolic acid A contains characteristic functional groups including phenolic hydroxyl groups, carboxylic acid functionality, and aromatic ester linkages. The presence of these functional groups contributes to its chemical reactivity and biological activity profile. The compound's structure allows for extensive conjugation, which influences its optical properties and provides distinctive spectroscopic signatures for identification and quantification purposes.

Physicochemical Properties

The physicochemical properties of salvianolic acid A demonstrate its suitability for various pharmaceutical applications while highlighting specific formulation challenges. The compound exhibits excellent water solubility, with reported values of ≥19 mg/mL at room temperature. This high water solubility distinguishes it from many other bioactive compounds and facilitates its administration through various routes. Additionally, salvianolic acid A shows good solubility in common pharmaceutical solvents including DMSO (99 mg/mL) and ethanol (99 mg/mL).

The melting point of salvianolic acid A ranges from 164-167°C, indicating moderate thermal stability under standard conditions. The compound exhibits a predicted boiling point of 858.7±65.0°C and a density of 1.580±0.06 g/cm³. These thermal properties suggest that the compound can withstand moderate processing temperatures but may require careful handling during manufacturing processes involving elevated temperatures.

The acid-base properties of salvianolic acid A are characterized by a predicted pKa value of 2.78±0.10, indicating its weakly acidic nature. This acidic character influences its solubility profile across different pH ranges and affects its bioavailability and tissue distribution. The compound appears as a yellow powder in its pure form, with this coloration attributed to its extended conjugated system.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 494.45 g/mol | |

| Water Solubility | ≥19 mg/mL | |

| DMSO Solubility | 99 mg/mL (200.22 mM) | |

| Melting Point | 164-167°C | |

| pKa | 2.78±0.10 | |

| Density | 1.580±0.06 g/cm³ | |

| Appearance | Yellow powder |

Spectroscopic Identification Techniques

The identification and characterization of salvianolic acid A rely on multiple complementary spectroscopic techniques that provide comprehensive structural information. Nuclear magnetic resonance (NMR) spectroscopy serves as the primary tool for structural elucidation, with both ¹H-NMR and ¹³C-NMR providing detailed information about the molecular framework. The ¹H-NMR spectrum reveals characteristic signals for aromatic protons, hydroxyl groups, and the ester linkage region, while ¹³C-NMR provides carbon skeleton information essential for structural confirmation.

Mass spectrometry (MS) techniques offer crucial molecular weight confirmation and fragmentation patterns that support structural assignments. High-resolution mass spectrometry enables precise molecular formula determination, while tandem MS experiments provide fragmentation pathways that elucidate the connectivity of functional groups within the molecule. These fragmentation patterns are particularly valuable for distinguishing salvianolic acid A from related compounds in complex mixtures.

Ultraviolet-visible (UV-Vis) spectroscopy provides valuable information about the compound's chromophoric properties and conjugated system. The UV absorption spectrum of salvianolic acid A exhibits characteristic maxima that reflect its extended aromatic system and can be used for quantitative analysis. Infrared (IR) spectroscopy complements these techniques by identifying specific functional groups, particularly the hydroxyl, carbonyl, and aromatic C=C stretching vibrations.

High-performance liquid chromatography (HPLC) coupled with various detection methods represents the gold standard for salvianolic acid A analysis in pharmaceutical and biological samples. The compound's retention behavior on different stationary phases provides additional confirmation of its identity and enables separation from structurally related compounds. Modern analytical approaches increasingly employ LC-MS/MS methods that combine chromatographic separation with mass spectrometric detection for enhanced specificity and sensitivity.

Stability and Degradation Pathways

The stability profile of salvianolic acid A presents significant challenges for pharmaceutical formulation and storage, with the compound demonstrating susceptibility to various degradation pathways under different environmental conditions. Comprehensive stability studies have identified multiple degradation products and elucidated the mechanisms underlying these transformations. The compound's instability represents a major limitation for its clinical development and requires careful consideration of formulation strategies.

Thermal degradation studies conducted at 90°C in distilled water have revealed the formation of at least six distinct degradation products. Four of these products have been isolated and structurally characterized, including two novel compounds and two previously known degradation products. The thermal degradation pathway appears to involve cleavage of ester bonds and rearrangement reactions that lead to the formation of structurally related but distinct compounds.

Humidity-induced degradation represents another significant stability concern, with salvianolic acid A forming epimeric products through electrophilic addition reactions under high humidity conditions. These degradation products arise from the addition of water molecules across specific double bonds within the molecular structure, leading to the formation of stereoisomeric pairs that can be distinguished by their chromatographic behavior.

Chemical degradation under basic conditions proceeds through free radical intermediates, leading to the formation of isosalvianolic acid C among other products. This degradation pathway highlights the compound's sensitivity to pH variations and the importance of maintaining appropriate pH conditions during formulation and storage. Oxidative conditions also promote degradation through epoxide intermediate formation, particularly when the compound is exposed to oxidizing agents in aqueous environments.

Salvianolic acid A is biosynthesized through the phenylpropanoid and tyrosine-derived pathways in Salvia miltiorrhiza and related species [6]. The compound represents a caffeic acid trimer with the molecular formula C26H22O10 and a molecular weight of 494.45 daltons [1] [3]. The native biosynthetic pathway involves multiple enzymatic steps that convert primary metabolites into this complex polyphenolic structure.

The biosynthesis begins with two distinct precursor pathways that converge to form salvianolic acid A [18]. Phenylalanine serves as the primary substrate, undergoing deamination by phenylalanine ammonia-lyase to produce trans-cinnamic acid [17] [19]. This is followed by hydroxylation via cinnamate 4-hydroxylase, a cytochrome P450 monooxygenase, to yield para-coumaric acid [17] [19]. Subsequently, 4-coumarate-coenzyme A ligase catalyzes the formation of 4-coumaroyl-coenzyme A, which serves as a crucial intermediate [18] [19].

In the parallel tyrosine-derived pathway, tyrosine aminotransferase converts tyrosine to 4-hydroxyphenylpyruvate, which is then reduced by 4-hydroxyphenylpyruvate reductase to produce 4-hydroxyphenyllactic acid, also known as danshensu [18] [19]. The coupling of 4-coumaroyl-coenzyme A with 4-hydroxyphenyllactic acid is facilitated by rosmarinic acid synthase, forming an ester linkage that represents the initial step toward salvianolic acid formation [18].

The oxidative modification of aromatic rings proceeds through the action of cytochrome P450 enzymes, particularly those belonging to the CYP98A subfamily [6] [27]. These enzymes catalyze meta-hydroxylation reactions that introduce additional hydroxyl groups into the phenolic rings [27]. The formation of salvianolic acid A involves complex oxidative coupling reactions and cyclization processes that create the characteristic benzofuran ring structure [12].

Research has demonstrated that the biosynthesis of salvianolic acid A is closely linked to rosmarinic acid metabolism [2]. It has been speculated that salvianolic acid A is the product of salvianolic acid F and danshensu synthesis through enzymatic coupling reactions [12]. The conversion process involves laccase enzymes, which are widely distributed in Salvia species and play crucial roles in the polymerization of phenolic compounds [8].

The expression of key biosynthetic genes is regulated by various transcription factors, including members of the MYB, ERF, and MYC families [6] [13]. SmMYB2 has been identified as a positive regulator that binds to MYB-binding motifs in the promoter of CYP98A14, a key enzyme in salvianolic acid biosynthesis [13]. The biosynthetic pathway is also responsive to phytohormone signals, with methyl jasmonate treatment significantly increasing salvianolic acid accumulation [13].

Environmental factors and developmental stages influence the native biosynthetic capacity of Salvia species [6]. Root tissues typically exhibit the highest concentrations of salvianolic acid A, with periderm tissues showing particularly elevated expression of key biosynthetic enzymes [13]. The temporal regulation of gene expression ensures optimal accumulation of salvianolic acid A during specific growth phases.

| Enzyme | Gene | Function | Pathway Position |

|---|---|---|---|

| Phenylalanine ammonia-lyase | SmPAL1 | Deamination of phenylalanine | Initial step |

| Cinnamate 4-hydroxylase | SmC4H1 | Hydroxylation of cinnamic acid | Early pathway |

| 4-Coumarate-CoA ligase | Sm4CL3 | CoA ester formation | Intermediate |

| Tyrosine aminotransferase | SmTAT1 | Tyrosine conversion | Parallel pathway |

| Rosmarinic acid synthase | SmRAS1 | Ester bond formation | Convergence point |

| CYP98A subfamily | SmCYP98A14 | Aromatic hydroxylation | Late pathway |

Multienzyme Cascade Systems for In Vitro Synthesis

Recent advances in biotechnology have enabled the development of sophisticated multienzyme cascade systems for the in vitro synthesis of salvianolic acid A [20] [21]. These systems offer significant advantages over traditional extraction methods by providing controlled reaction conditions and higher yields from readily available substrates.

A novel multienzyme cascade system has been developed utilizing four key enzymes: membrane-bound L-amino acid deaminase from Proteus vulgaris, D-lactate dehydrogenase from Pediococcus acidilactici, 4-hydroxyphenylacetate 3-hydroxylase from Escherichia coli, and formate dehydrogenase from Mycobacterium vaccae N10 [20] [21]. This system successfully converts L-tyrosine, a stable and cost-effective substrate, into salvianolic acid A through a series of thermodynamically favorable reactions.

The cascade system operates through a carefully orchestrated sequence of enzymatic transformations [20]. Initially, L-tyrosine undergoes efficient deamination by membrane-bound L-amino acid deaminase to produce 4-hydroxyphenylpyruvic acid. The subsequent conversion involves chiral reduction of ketone groups and ortho-hydroxylation of phenolic rings, catalyzed by D-lactate dehydrogenase and 4-hydroxyphenylacetate 3-hydroxylase, respectively [20] [21].

Under optimized conditions, this multienzyme cascade system achieved remarkable productivity, yielding 81.67 millimolar salvianolic acid A from an initial concentration of 100 millimolar L-tyrosine, corresponding to a conversion efficiency of 81.67 percent [20] [21]. This represents a significant improvement over previous methods that relied on L-3,4-dihydroxyphenylalanine as the starting material, which is both costly and unstable [20].

Alternative cascade systems have been developed using different enzyme combinations [22] [23]. A two-step bioprocess utilizing tyrosine transaminase from Escherichia coli, D-isomer-specific 2-hydroxyacid dehydrogenase from Lactobacillus frumenti, and glutamate dehydrogenase from Clostridium difficile has demonstrated high efficiency in converting L-3,4-dihydroxyphenylalanine to salvianolic acid A [22]. This system achieved 98.3 percent yield at 20 millimolar substrate concentration and 51.5 percent yield at 100 millimolar concentration under optimal conditions.

The development of self-sufficient cofactor regeneration systems represents a crucial advancement in cascade biotechnology [23]. These systems incorporate glutamate dehydrogenase to catalyze the dehydrogenation of glutamate, generating alpha-ketoglutarate and nicotinamide adenine dinucleotide, thereby providing abundant cosubstrates and cofactors for the cascade reactions [23]. This approach eliminates the need for external cofactor supplementation and enhances the economic viability of the process.

Reaction optimization studies have identified critical parameters affecting cascade performance [20] [22]. Temperature control, pH adjustment, substrate concentration, and enzyme ratios all significantly influence the final yield and product purity. The optimal reaction sequence of deamination, chiral reduction, and ortho-hydroxylation has been established to avoid the formation of unstable intermediates that could compromise product quality [20].

| Cascade System | Starting Material | Key Enzymes | Yield | Advantages |

|---|---|---|---|---|

| Four-enzyme system | L-tyrosine | ml-AAD, d-LDH, HpaBC, FDH | 81.67% | Stable substrate, high yield |

| Three-enzyme system | L-DOPA | TyrB, D2-HDH, GluD | 98.3% (20mM) | High efficiency at low concentration |

| Two-step process | L-DOPA | ml-AAD, d-LDH | 48.3mM from 50mM | Simplified process |

Extraction and Purification Techniques

The extraction and purification of salvianolic acid A from Salvia miltiorrhiza requires specialized techniques due to its relatively low natural abundance and chemical instability [29]. Traditional extraction methods have been optimized and supplemented with modern purification technologies to achieve high-purity products suitable for research and pharmaceutical applications.

Hydrous lower alcohol extraction represents the primary method for obtaining salvianolic acid-rich extracts from Salvia miltiorrhiza [28]. The process involves extraction with alcohol-water mixtures of varying concentrations, typically ranging from 60 to 95 percent ethanol, followed by concentration and pH adjustment [28]. Counter-current extraction techniques have proven particularly effective, with 60 percent ethanol achieving optimal extraction efficiency while maintaining compound stability [28].

Following initial extraction, polyamide column chromatography serves as the first purification step [28] [33]. The crude extract is loaded onto polyamide resin columns and washed with water to remove highly polar impurities such as polysaccharides and proteins [28]. Elution with increasing concentrations of ethanol, typically 20 to 95 percent, allows for selective recovery of salvianolic acid fractions [28] [33].

Macroporous resin chromatography provides additional purification capacity [28] [33]. D101 macroporous resin has demonstrated excellent performance in salvianolic acid purification, with reservation rates reaching 87.52 percent and purity improvements of 3.6-fold compared to crude extracts [33]. The process involves washing with distilled water followed by ethanol elution at concentrations optimized for salvianolic acid recovery [33].

High-speed counter-current chromatography has emerged as a powerful technique for salvianolic acid A purification [30] [32]. Using a solvent system of n-hexane-ethyl acetate-methanol-water (3:6:6:10, volume/volume/volume/volume), this method successfully isolated 4.27 milligrams of salvianolic acid A from 260 milligrams of crude sample with 96.67 percent purity [30]. The technique offers advantages over traditional column chromatography by eliminating solid support matrix interactions and reducing sample loss.

A novel approach utilizing salvianolic acid B degradation has been developed to increase salvianolic acid A availability [29] [31]. Under controlled conditions of 90 degrees Celsius, pH 4.0, and heating for 2 days, salvianolic acid B preferentially converts to salvianolic acid A, increasing content from 0.001 percent to 1.7 percent of raw material [29]. This method exploits the chemical instability of salvianolic acid B under specific conditions to generate the more stable salvianolic acid A.

Subcritical water extraction combined with pH-zone-refining counter-current chromatography represents an advanced purification strategy [31]. Under optimal conditions of 180 degrees Celsius, pH 4.0, and 60 minutes reaction time with 40 milligrams per milliliter reactant concentration, the highest yield rate of salvianolic acid A reached 34.86 percent from salvianolic acid B degradation [31]. Subsequent separation using Pet-EtAc-n-BuOH-H2O (2:3:1:9, volume/volume) with pH modifiers yielded 227.3 milligrams of salvianolic acid A at 98.2 percent purity from 1.2 grams of degradation products [31].

Analytical methods for monitoring purification progress rely primarily on high-performance liquid chromatography with ultraviolet detection [29] [41]. Optimal separation conditions employ reversed-phase C18 columns with gradient elution using acetonitrile and acidified water mobile phases [29] [44]. Detection wavelengths of 280 nanometers provide adequate sensitivity for quantitative analysis throughout the purification process [29] [41].

| Purification Method | Purity Achieved | Recovery | Advantages | Limitations |

|---|---|---|---|---|

| Polyamide chromatography | 77.74% | 87.52% | Cost-effective, scalable | Moderate purity |

| HSCCC | 96.67% | Variable | High purity, no matrix effects | Equipment intensive |

| Degradation conversion | 98.0% | 0.5% yield | Novel approach | Low overall yield |

| Subcritical water + pH-zone CCC | 98.2% | 34.86% conversion | High efficiency | Complex conditions |

Metabolic Engineering for Enhanced Yield

Metabolic engineering approaches have demonstrated significant potential for enhancing salvianolic acid A production through genetic modification of biosynthetic pathways [35] [36] [37]. These strategies target key enzymes, regulatory elements, and competing metabolic routes to maximize compound accumulation in both plant and microbial systems.

Escherichia coli has been successfully engineered to produce salvianolic acid A through the construction of artificial biosynthetic pathways [35] [36]. The engineered system incorporates D-lactate dehydrogenase from Lactobacillus pentosus and 4-hydroxyphenylacetate 3-hydroxylase complex from Escherichia coli to convert 4-hydroxyphenylpyruvate directly to salvianolic acid A [35] [36]. Through modular engineering approaches and deletion of competing pathway genes, the metabolically engineered Escherichia coli strain achieved remarkable productivity of 7.1 grams per liter with a yield of 0.47 moles per mole glucose [35] [36].

Overexpression of transcription factors in Salvia miltiorrhiza has proven effective for enhancing salvianolic acid production [37]. SmMYC2 overexpression in transgenic plants significantly increased salvianolic acid B concentrations to 5.95 milligrams per gram in roots, representing a 1.88-fold increase compared to control plants [37]. Global transcriptomic analysis revealed that most enzyme-encoding genes for the phenylpropanoid biosynthesis pathway were upregulated in overexpression lines, with SmPAL1 showing a remarkable 367.1-fold increase in expression [37].

Targeted gene editing using CRISPR/Cas9 technology has enabled precise manipulation of salvianolic acid biosynthesis [38] [39]. SmMYB71, identified as a negative regulator of salvianolic acid biosynthesis, has been successfully knocked out in Salvia miltiorrhiza hairy roots [38]. The knockout lines showed significantly higher salvianolic acid accumulation, with rosmarinic acid content increasing 1.5-fold and salvianolic acid B content doubling compared to wild-type lines [38].

Laccase gene manipulation represents another promising strategy for metabolic engineering [39] [40]. Multiple SmLAC genes have been targeted using multiplexed CRISPR/Cas9 systems, resulting in altered phenolic acid accumulation patterns [39]. Overexpression of SmLAC3 in Salvia miltiorrhiza promoted salvianolic acid accumulation in roots while decreasing lignin content, demonstrating the potential for redirecting carbon flux toward desired metabolites [40].

Combinational genetic manipulation strategies have achieved substantial improvements in salvianolic acid production [11]. Simultaneous overexpression of Arabidopsis Production of Anthocyanin Pigment 1 transcription factor and co-suppression of cinnamoyl-coenzyme A reductase and caffeic acid O-methyltransferase genes resulted in up to 3-fold higher salvianolic acid B accumulation compared to untransformed controls [11]. This approach effectively enriched precursors available for salvianolic acid biosynthesis while reducing competing pathway flux.

Pathway optimization through enzyme expression balancing has proven critical for maximizing metabolic engineering success [35] [36]. The relative expression levels of key enzymes must be carefully adjusted to prevent metabolic bottlenecks and accumulation of toxic intermediates. Modular cloning strategies allow for independent optimization of different pathway segments, facilitating systematic improvement of overall pathway performance [35].

Regulatory element engineering has emerged as a sophisticated approach for fine-tuning gene expression [38]. The identification of SmERF115 as a transcription factor that binds to the SmMYB71 promoter has revealed complex regulatory networks controlling salvianolic acid biosynthesis [38]. Understanding these regulatory mechanisms enables the development of more precise metabolic engineering strategies that can respond to environmental conditions or developmental cues.

| Engineering Strategy | Target System | Key Modifications | Yield Improvement | Advantages |

|---|---|---|---|---|

| Artificial pathway | E. coli | d-ldh, hpaBC expression | 7.1 g/L (0.47 mol/mol glucose) | Complete control, high yield |

| Transcription factor OE | S. miltiorrhiza | SmMYC2 overexpression | 1.88-fold increase | Natural system, stable |

| Gene knockout | S. miltiorrhiza | SmMYB71 deletion | 2-fold increase | Removes negative regulation |

| Combinational approach | S. miltiorrhiza | AtPAP1 OE + CCR/COMT suppression | 3-fold increase | Multiple pathway targets |

| Laccase engineering | S. miltiorrhiza | SmLAC3 overexpression | Significant increase | Redirects carbon flux |